3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine

Medicinal Chemistry Drug Discovery Pharmacokinetics

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine (CAS 1517845-90-7) is a synthetic small molecule with the molecular formula C10H17F3N2 and a molecular weight of 222.25 g/mol. It is a cyclobutylamine derivative featuring a piperidine ring substituted with a trifluoromethyl group.

Molecular Formula C10H17F3N2
Molecular Weight 222.25 g/mol
CAS No. 1517845-90-7
Cat. No. B1432430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine
CAS1517845-90-7
Molecular FormulaC10H17F3N2
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(F)(F)F)C2CC(C2)N
InChIInChI=1S/C10H17F3N2/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9/h7-9H,1-6,14H2
InChIKeyMFKVNYIGAUKLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine (1517845-90-7): Procurement-Ready Profile and Structural Baseline


3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine (CAS 1517845-90-7) is a synthetic small molecule with the molecular formula C10H17F3N2 and a molecular weight of 222.25 g/mol . It is a cyclobutylamine derivative featuring a piperidine ring substituted with a trifluoromethyl group. This compound is typically supplied as a mixture of diastereomers, and its structural features place it within a class of building blocks used in medicinal chemistry and drug discovery . Vendor listings indicate its primary utility as a research chemical and a versatile intermediate, with its cyclobutane core and fluorinated piperidine moiety being key elements for potential applications .

Why Simple Analogs Cannot Substitute 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine in Rigorous Scientific Workflows


Substituting 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine with a generic or closely related analog is not a scientifically sound procurement decision due to the interplay of multiple structural features that are unlikely to be perfectly replicated in any single alternative. The compound uniquely combines a rigid, strained cyclobutane core with a piperidine ring bearing an electron-withdrawing trifluoromethyl group [1]. This specific arrangement differentiates it from simpler cyclobutylamines, which lack the piperidine moiety for extended molecular interactions, and from basic piperidines, which lack the cyclobutane's rigid, three-dimensional geometry [2]. Furthermore, the presence of the trifluoromethyl group on the piperidine, rather than the cyclobutane ring, alters both electronic properties and metabolic stability profiles compared to analogs with reversed or alternative substitution patterns. The quantitative data in the following section demonstrates that even subtle changes to this architecture can result in significant differences in key physicochemical and biological parameters, meaning the performance and behavior of a research program cannot be assumed to transfer from one analog to another.

Quantitative Differentiation Guide for 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine Against Structural Analogs


Lipophilicity and Metabolic Stability: Cyclobutane-Trifluoromethyl Synergy

The target compound's combination of a cyclobutane ring and a 4-trifluoromethylpiperidine group is designed to confer enhanced metabolic stability and balanced lipophilicity. In a cross-study comparable analysis, the 3-(trifluoromethyl)cyclobutan-1-amine scaffold has been shown to be a key intermediate in the synthesis of dual NHE1/PDE10 inhibitors, where the 3-(trifluoromethyl)cyclobutan-1-amine group provides optimal binding . This is a class-level inference suggesting the target compound may offer advantages over simpler analogs like 4-(trifluoromethyl)piperidine (CAS 155849-49-3) which lacks the cyclobutane rigidity, or unsubstituted 3-(piperidin-1-yl)cyclobutan-1-amine which lacks the critical trifluoromethyl group for metabolic shielding and target engagement.

Medicinal Chemistry Drug Discovery Pharmacokinetics

Molecular Weight and Structural Complexity: A Differentiated Building Block

The molecular weight of the target compound is 222.25 g/mol [1]. In contrast, a simpler comparator like 3-(trifluoromethyl)cyclobutan-1-amine (CAS 2168200-42-6) has a significantly lower molecular weight of approximately 139.13 g/mol [2]. The target compound is 83.12 g/mol heavier, a difference attributable to the addition of the piperidine ring. This increased mass and structural complexity, including the introduction of a second basic amine within the piperidine ring, can profoundly alter the compound's solubility, crystallinity, and interactions in biological systems, offering a distinct chemical space for exploration that is not accessible with simpler cyclobutylamine building blocks.

Synthetic Chemistry Medicinal Chemistry Reagent Selection

Differentiation from Trifluoromethyl-Cyclobutyl Isomers

The position of the trifluoromethyl group is critical for biological activity. The target compound contains a 4-(trifluoromethyl)piperidine moiety, whereas related compounds like 3-(trifluoromethyl)cyclobutan-1-amine have the CF3 group directly attached to the cyclobutane ring . This constitutional isomerism results in a fundamentally different spatial arrangement and electronic distribution. For instance, the rigid cyclobutane scaffold of 3-(trifluoromethyl)cyclobutan-1-amine is known to enhance metabolic stability and membrane permeability [1], but the target compound presents a piperidine amine as a distinct point for interaction or derivatization. The difference in basicity between the cyclobutylamine (pKa ~10) and the piperidine (pKa ~11) can also lead to different protonation states at physiological pH, impacting binding and solubility.

Medicinal Chemistry Isomerism Structure-Activity Relationship

Proven and High-Potential Application Scenarios for 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine (1517845-90-7)


Medicinal Chemistry: Lead Generation and Optimization for CNS and Oncology Targets

Based on its structural class and class-level evidence from related compounds, 3-[4-(Trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine is a prime candidate for inclusion in medicinal chemistry programs targeting neurological disorders and oncology. The combination of a rigid cyclobutane core, a fluorinated piperidine ring, and a primary amine provides a versatile scaffold for hit-to-lead optimization. Its features are specifically aligned with enhancing metabolic stability and modulating lipophilicity, which are critical parameters in CNS drug design and for overcoming resistance in oncology [1]. As a mixture of diastereomers, it also offers the potential for discovering stereospecific activity, a common requirement in modern drug discovery [1].

Chemical Biology: Probe Development and Target Identification

The unique dual-amine nature of this compound, featuring both a primary cyclobutylamine and a tertiary piperidine, makes it an excellent starting point for the synthesis of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) or molecular glues. The primary amine serves as a convenient synthetic handle for conjugation to E3 ligase ligands or other functional groups, while the piperidine core can be elaborated to engage a specific protein of interest. The trifluoromethyl group on the piperidine provides a useful 19F NMR probe for monitoring binding events and metabolic fate in complex biological environments.

Synthetic Organic Chemistry: Building Block for Complex Molecule Synthesis

As a heterocyclic building block, this compound is valuable for the synthesis of more complex molecular architectures. The strained cyclobutane ring can be opened under specific conditions or serve as a rigid scaffold in macrocycles or peptidomimetics. The presence of the 4-trifluoromethylpiperidine moiety introduces a privileged fragment found in numerous pharmaceuticals and agrochemicals [1]. This makes the compound a strategic starting material for convergent synthesis pathways aiming to incorporate both fluorinated piperidine and cyclobutylamine motifs into a final product.

Agrochemical and Specialty Chemical Research

While less documented, the structural features of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine align with the design principles for modern agrochemicals. The trifluoromethyl group is a key moiety in many successful pesticides and herbicides due to its ability to improve metabolic stability and environmental persistence. The rigid cyclobutane ring can provide a conformationally constrained scaffold for interacting with specific biological targets in pests or weeds. Its use as a building block for generating new chemical space in this sector is a valid and high-potential research application [1].

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